2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol
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Overview
Description
2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Japp-Klingemann reaction, which uses diazonium salts and active methylene compounds . The reaction conditions often require low temperatures (0-5°C) and the presence of catalysts such as sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties.
2-Methoxy-4-(methoxymethyl)phenol: Used in the preparation of renewable bis(cyanate) esters.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Studied for its potential therapeutic applications.
Uniqueness
2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol stands out due to its unique combination of the indole ring with methoxy and phenol groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
62613-66-5 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-methoxy-4-(7-methyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C16H15NO2/c1-10-4-3-5-12-8-13(17-16(10)12)11-6-7-14(18)15(9-11)19-2/h3-9,17-18H,1-2H3 |
InChI Key |
MSVMIEYKBYNCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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